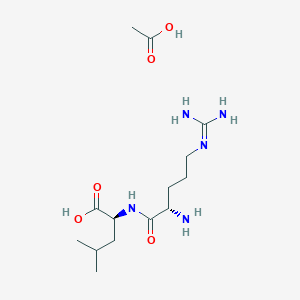
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, or (R)-2-AEPE, is an organic compound with a wide range of applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
(R)-2-AEPE has a wide range of applications in scientific research. It has been used in studies involving enzyme inhibition, receptor binding, and drug metabolism. It has also been used in studies involving cell signaling, cell adhesion, and cell proliferation.
Mecanismo De Acción
The mechanism of action of (R)-2-AEPE is not well understood. It is believed to interact with cellular macromolecules, such as proteins and lipids, and cause changes in their structure and function. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
(R)-2-AEPE has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as G-protein coupled receptors. It has also been found to affect cell signaling, cell adhesion, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-AEPE has several advantages for laboratory experiments. It is relatively easy to synthesize and is widely available. It is also relatively stable and has a low toxicity. However, it has some limitations. It is not very soluble in water, and it can be difficult to work with in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for (R)-2-AEPE research. These include further studies on its mechanism of action, its effects on cell signaling, cell adhesion, and cell proliferation, and its potential applications in drug metabolism and drug development. Other potential future directions include the development of new synthesis methods, the development of new derivatives, and the exploration of its potential therapeutic applications.
Métodos De Síntesis
(R)-2-AEPE can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Knoevenagel reaction. The Grignard reaction involves reacting a halogenated phenyl ether with a Grignard reagent, followed by hydrolysis and oxidation. The Wittig reaction involves reacting an aldehyde or ketone with a phosphonium salt and base, followed by hydrolysis. The Knoevenagel reaction involves reacting an aldehyde or ketone with an amine, followed by hydrolysis.
Propiedades
IUPAC Name |
(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJRSYOEJFYII-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)
![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)








![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)


